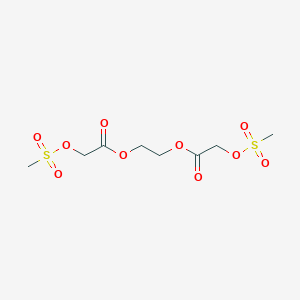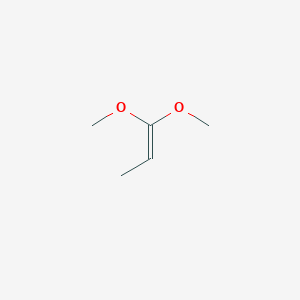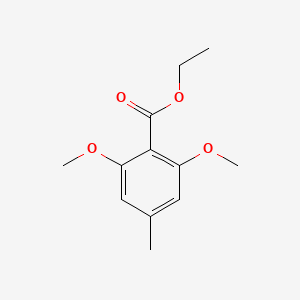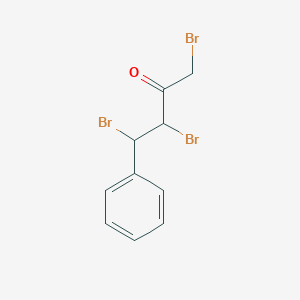
1,3,4-Tribromo-4-phenylbutan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,4-Tribromo-4-phenylbutan-2-one is an organic compound with the molecular formula C10H9Br3O It is a brominated derivative of phenylbutanone, characterized by the presence of three bromine atoms and a phenyl group attached to a butanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,4-Tribromo-4-phenylbutan-2-one can be synthesized through the bromination of 4-phenylbutan-2-one. The process involves the use of bromine (Br2) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform. The reaction typically proceeds under controlled temperature conditions to ensure selective bromination at the desired positions on the butanone backbone .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with careful monitoring of reaction conditions to optimize yield and purity. The product is then purified through techniques such as recrystallization or distillation to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1,3,4-Tribromo-4-phenylbutan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the ketone group to an alcohol.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted phenylbutanones depending on the nucleophile used.
Scientific Research Applications
1,3,4-Tribromo-4-phenylbutan-2-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Studied for its potential use in drug development due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 1,3,4-tribromo-4-phenylbutan-2-one involves its interaction with specific molecular targets. The compound can act as an electrophile due to the presence of bromine atoms, making it reactive towards nucleophiles. This reactivity allows it to participate in various chemical reactions, leading to the formation of new compounds. The exact molecular pathways and targets depend on the specific application and the nature of the reaction .
Comparison with Similar Compounds
1,3,4-Tribromo-4-phenylbutan-2-one can be compared with other brominated phenylbutanones and related compounds:
1,3-Dibromo-4-phenylbutan-2-one: Lacks one bromine atom compared to this compound, resulting in different reactivity and applications.
1,3,4-Trichloro-4-phenylbutan-2-one: Chlorinated analogue with different chemical properties and reactivity due to the presence of chlorine instead of bromine.
4-Phenylbutan-2-one: The parent compound without any halogenation, exhibiting different chemical behavior and applications
This compound stands out due to its unique combination of three bromine atoms and a phenyl group, which imparts distinct chemical properties and reactivity compared to its analogues.
Properties
CAS No. |
5336-39-0 |
|---|---|
Molecular Formula |
C10H9Br3O |
Molecular Weight |
384.89 g/mol |
IUPAC Name |
1,3,4-tribromo-4-phenylbutan-2-one |
InChI |
InChI=1S/C10H9Br3O/c11-6-8(14)10(13)9(12)7-4-2-1-3-5-7/h1-5,9-10H,6H2 |
InChI Key |
ZCLSLWPGIJDTTO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C(=O)CBr)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-6-[(dimethylamino)methyl]-4-octylphenol](/img/structure/B14736534.png)
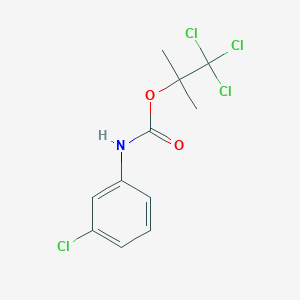
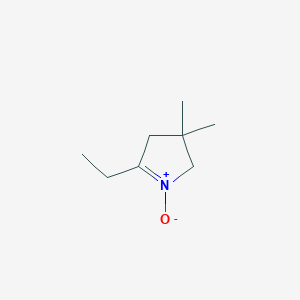

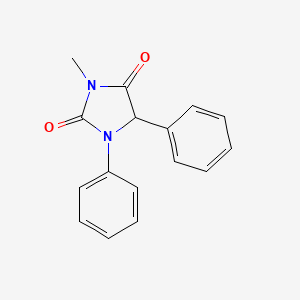
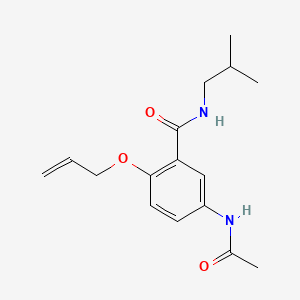
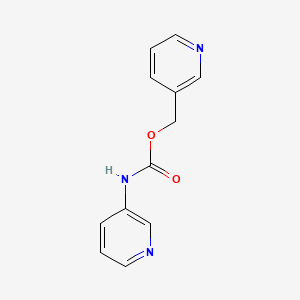
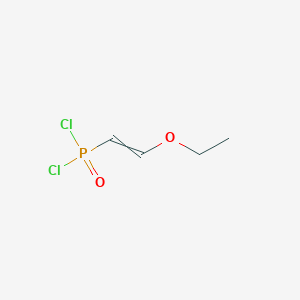
![4,4'-{[4-(Dimethylamino)phenyl]methanediyl}bis(2-chloro-n,n-diethylaniline)](/img/structure/B14736594.png)
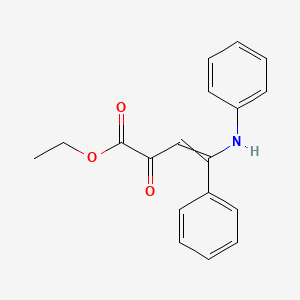
![1-Chloro-4-[2-[2-(4-chlorophenoxy)ethylsulfanyl]ethoxy]benzene](/img/structure/B14736610.png)
